3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866809-87-2
VCID: VC7580904
InChI: InChI=1S/C28H25N3O3/c1-17-4-7-20(12-18(17)2)27-23-16-31(15-19-5-8-21(32-3)9-6-19)24-14-26-25(33-10-11-34-26)13-22(24)28(23)30-29-27/h4-9,12-14,16H,10-11,15H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC)C
Molecular Formula: C28H25N3O3
Molecular Weight: 451.526

3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

CAS No.: 866809-87-2

Cat. No.: VC7580904

Molecular Formula: C28H25N3O3

Molecular Weight: 451.526

* For research use only. Not for human or veterinary use.

3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline - 866809-87-2

Specification

CAS No. 866809-87-2
Molecular Formula C28H25N3O3
Molecular Weight 451.526
IUPAC Name 14-(3,4-dimethylphenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Standard InChI InChI=1S/C28H25N3O3/c1-17-4-7-20(12-18(17)2)27-23-16-31(15-19-5-8-21(32-3)9-6-19)24-14-26-25(33-10-11-34-26)13-22(24)28(23)30-29-27/h4-9,12-14,16H,10-11,15H2,1-3H3
Standard InChI Key WWZGKACNKZMGNH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC)C

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining aromatic substitution, cyclization, and functional group transformations. While specific methodologies for this exact compound are not readily available in the provided data, similar compounds are synthesized using:

  • Starting Materials:

    • Substituted anilines or benzaldehydes for the aromatic groups.

    • Pyrazole precursors such as hydrazines or diketones.

    • Dioxane derivatives for the oxygen-containing ring.

  • Reaction Pathway:

    • Formation of the pyrazole core via cyclization of hydrazone intermediates.

    • Coupling with quinoline derivatives through condensation or cyclization reactions.

    • Introduction of dioxane functionality through etherification or oxidative cyclization.

Example Reaction Conditions:

StepReagents/Conditions
Pyrazole FormationHydrazine hydrate + diketone in ethanol
Quinoline CouplingSubstituted aniline + aldehyde + acid catalyst
Dioxane Ring ConstructionGlycol derivative + acidic medium

Potential Applications

The structural features suggest that this compound may have applications in medicinal chemistry and materials science:

  • Pharmacological Potential:

    • Anticancer Activity: Quinoline and pyrazole derivatives are known to inhibit enzymes like topoisomerase and kinases.

    • Anti-inflammatory Properties: The presence of aromatic rings and nitrogen atoms may enhance interaction with inflammatory mediators.

  • Materials Science:

    • The conjugated system could exhibit photophysical properties like fluorescence, making it useful in organic light-emitting diodes (OLEDs) or as fluorescent probes.

  • Biological Targeting:

    • The methoxybenzyl group may improve lipophilicity and membrane permeability, enhancing bioavailability.

Structural Analysis

Compounds with similar frameworks have been characterized using techniques such as:

  • NMR Spectroscopy: To determine proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To elucidate three-dimensional structures.

Biological Studies

Heterocyclic compounds containing quinoline-pyrazole systems have shown:

  • Cytotoxicity against cancer cell lines.

  • Enzyme inhibition relevant to metabolic disorders.

Comparative Data Table

Compound ClassActivity/PropertyReference Example
Quinoline DerivativesAnticancer, antimicrobialRef
Pyrazole DerivativesAnti-inflammatory, kinase inhibitionRef
Dioxane-containing SystemsImproved solubility/bioavailabilityRef

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